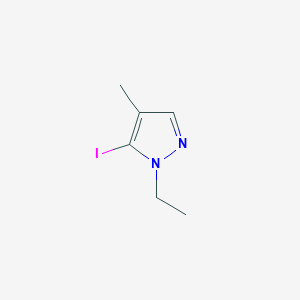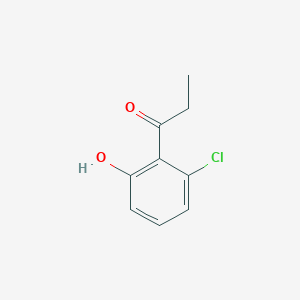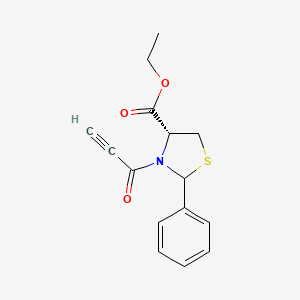
ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenyl group, a prop-2-ynoyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The starting materials often include a thiazolidine derivative, a phenylacetylene, and an ethyl ester. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow reactors or batch reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of suitable catalysts, the management of reaction by-products, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups.
Applications De Recherche Scientifique
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Ethyl acetate: A simpler ester with different applications and reactivity.
Methyl butyrate: Another ester with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C15H15NO3S |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C15H15NO3S/c1-3-13(17)16-12(15(18)19-4-2)10-20-14(16)11-8-6-5-7-9-11/h1,5-9,12,14H,4,10H2,2H3/t12-,14?/m0/s1 |
Clé InChI |
VYDZOJXGXGQPPY-NBFOIZRFSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CSC(N1C(=O)C#C)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1CSC(N1C(=O)C#C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



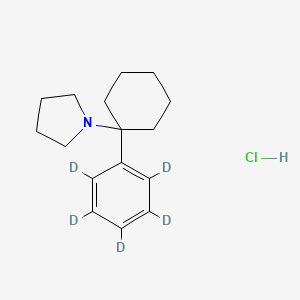

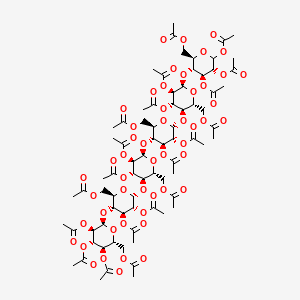
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)
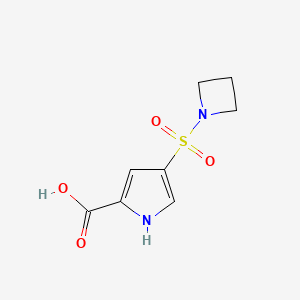


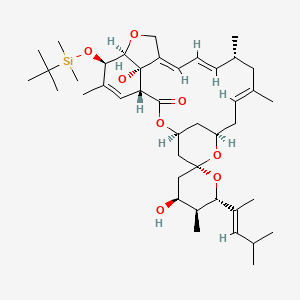
![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
